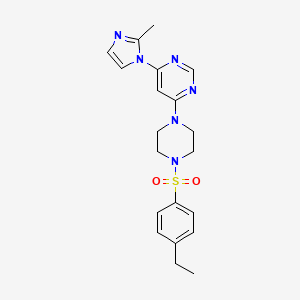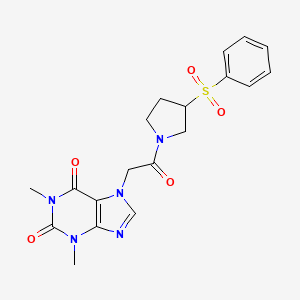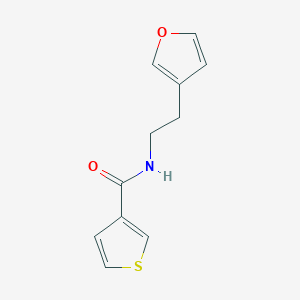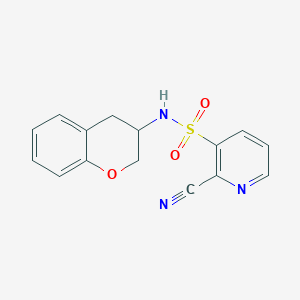
3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid” is a compound with the CAS Number: 1239757-39-1 . It has a molecular weight of 284.32 . The IUPAC name for this compound is 3-{[4-(1-pyrrolidinyl)-2-pyrimidinyl]amino}benzoic acid . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N4O2/c20-14(21)11-4-3-5-12(10-11)17-15-16-7-6-13(18-15)19-8-1-2-9-19/h3-7,10H,1-2,8-9H2,(H,20,21)(H,16,17,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Pyrimidine Derivatives : Compounds related to 3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid have been used in the synthesis of various pyrimidine derivatives. For instance, Kuznetsov and Chapyshev (2007) detailed the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine (Kuznetsov & Chapyshev, 2007).
- Formation of Pyrimidine Linked Heterocyclics : Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating the potential for creating complex molecular structures (Deohate & Palaspagar, 2020).
Biological Activity and Applications
- Insecticidal and Antibacterial Potential : The study by Deohate and Palaspagar (2020) also investigated the insecticidal and antibacterial potential of synthesized pyrimidine derivatives, indicating their utility in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
- Cancer Treatment Research : Gangjee et al. (2005) synthesized derivatives that showed potent inhibitory activity against human dihydrofolate reductase and thymidylate synthase, indicating potential applications in cancer treatment (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Advanced Materials and Luminescence Properties
- Luminescent Properties : Srivastava et al. (2017) investigated compounds with luminescent properties in both solid and solution states, which could have applications in materials science (Srivastava et al., 2017).
Chemical Analysis and Structural Characterization
- Structural Analysis : Research by Orozco et al. (2009) focused on the structural characterization of pyrimidinone molecules, which is crucial for understanding the chemical properties and potential applications of these compounds (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(21)11-4-3-5-12(10-11)17-15-16-7-6-13(18-15)19-8-1-2-9-19/h3-7,10H,1-2,8-9H2,(H,20,21)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUPAKSQMMDDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433026.png)
![3-[Ethyl(hydroxy)phosphoryl]prop-2-enoic acid](/img/structure/B2433027.png)
![6-[(2-Chloro-6-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2433029.png)


![2-(Spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2433034.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2433037.png)

![3-(3-bromophenyl)-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2433039.png)
